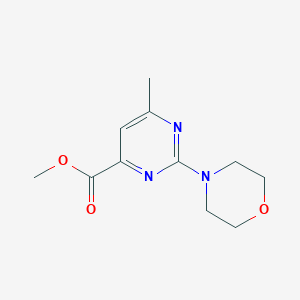

Methyl 6-methyl-2-morpholinopyrimidine-4-carboxylate

Description

Properties

IUPAC Name |

methyl 6-methyl-2-morpholin-4-ylpyrimidine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O3/c1-8-7-9(10(15)16-2)13-11(12-8)14-3-5-17-6-4-14/h7H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQJMIMYYURPJRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N2CCOCC2)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-methyl-2-morpholinopyrimidine-4-carboxylate typically involves the reaction of 6-methyl-2-chloropyrimidine-4-carboxylate with morpholine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-methyl-2-morpholinopyrimidine-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine ring can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles, bases like potassium carbonate or sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrimidine derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which Methyl 6-methyl-2-morpholinopyrimidine-4-carboxylate exerts its effects involves the interaction with molecular targets and pathways. For instance, its anticancer activity is attributed to the induction of reactive oxygen species (ROS) generation, leading to cellular apoptosis. Molecular docking studies have shown that certain derivatives of this compound bind to the ATP binding pocket of the mammalian target of rapamycin (mTOR), inhibiting its activity and thus preventing cancer cell proliferation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis

Key structural analogs differ in substituents on the pyrimidine ring, which significantly influence physicochemical properties and biological activity:

Key Observations:

- Morpholine vs. Methylsulfanyl : The morpholine group in the target compound enhances water solubility compared to the methylsulfanyl group in ’s analog, which may improve pharmacokinetics .

- Methoxy vs. Methyl : The 6-methoxy group in ’s compound could reduce oxidative metabolism compared to the 6-methyl group in the target compound .

Table 1: Hypothetical Property Comparison*

*Note: Values are extrapolated from structural analogs and computational predictions due to lack of direct data .

Biological Activity

Methyl 6-methyl-2-morpholinopyrimidine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the context of cancer therapy and inflammation modulation. This article will detail its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Overview of Biological Activity

This compound has been studied for its anticancer properties and anti-inflammatory effects. Its structure allows it to interact with various molecular targets, leading to significant cellular responses.

Key Biological Activities

- Anticancer Activity : Induces apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and inhibition of key signaling pathways.

- Anti-inflammatory Effects : Inhibits the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), reducing pro-inflammatory mediators.

The compound's mechanism of action involves several biochemical pathways:

- Inhibition of iNOS and COX-2 : By targeting these enzymes, the compound reduces nitric oxide and prostaglandin production, which are critical in inflammatory responses.

- Induction of ROS : The generation of ROS leads to oxidative stress in cancer cells, triggering apoptosis.

- Molecular Docking Studies : Research indicates that certain derivatives bind to the ATP binding pocket of mTOR, inhibiting its activity and preventing cancer cell proliferation.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits potent cytotoxicity against various cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF7 | 5.8 | Apoptosis via ROS generation |

| HCT116 | 10.0 | mTOR inhibition |

| HeLa | 7.5 | Induction of oxidative stress |

These studies indicate that the compound effectively reduces cell viability through multiple mechanisms.

In Vivo Studies

In vivo experiments have shown promising results regarding tumor growth inhibition:

- Colorectal Tumor Model : Administration of the compound resulted in a significant reduction in tumor size compared to control groups, demonstrating its potential as an anticancer agent .

Case Studies

-

Case Study on Anti-inflammatory Activity :

- In a study involving RAW 264.7 macrophage cells stimulated with lipopolysaccharides (LPS), treatment with this compound led to a marked decrease in iNOS and COX-2 expression levels, confirming its anti-inflammatory properties.

- Case Study on Cancer Cell Lines :

Q & A

Q. What are the standard synthetic routes for Methyl 6-methyl-2-morpholinopyrimidine-4-carboxylate, and how can reaction conditions be optimized?

The compound is synthesized via nucleophilic substitution, where 6-methyl-2-chloropyrimidine-4-carboxylate reacts with morpholine under basic conditions. Common solvents include dichloromethane (DCM) or tetrahydrofuran (THF), with bases like K₂CO₃ or NaH. Optimization involves:

Q. Key Reaction Parameters

| Parameter | Typical Conditions |

|---|---|

| Solvent | DCM, THF |

| Base | K₂CO₃, NaH |

| Temp. | 40–60°C |

| Yield | 65–85% |

Q. What spectroscopic and crystallographic methods are recommended for structural characterization?

- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., morpholine N–CH₂ peaks at δ 3.6–3.8 ppm).

- Mass Spectrometry (MS) : ESI-MS validates molecular weight (MW: 223.23 g/mol) .

- X-ray Crystallography : SHELX software refines crystal structures, resolving bond angles and torsional strain. ORTEP-III generates thermal ellipsoid plots for visualizing molecular packing .

Q. How does the morpholine moiety influence the compound’s physicochemical properties?

The morpholine ring enhances:

- Solubility : Polar oxygen atom improves aqueous solubility.

- Bioavailability : Acts as a hydrogen-bond acceptor, facilitating membrane penetration.

- Stability : Conformational rigidity reduces metabolic degradation .

Advanced Research Questions

Q. How can computational methods predict binding affinities of this compound to biological targets?

Q. Example Binding Data (Analog Compounds)

| Target | IC₅₀ (μM) | Method |

|---|---|---|

| mTOR Kinase | 0.12 | Fluorescence |

| PI3Kα | 1.4 | Radioligand Assay |

Q. What strategies resolve contradictions in biological activity data across studies?

Q. How can reaction pathways be modified to synthesize analogs with enhanced bioactivity?

Q. What experimental designs mitigate challenges in crystallizing this compound?

Q. How do ROS generation and mTOR inhibition mechanisms interplay in anticancer activity?

Q. What analytical techniques validate purity in complex reaction mixtures?

Q. How can SAR studies guide the design of derivatives with improved pharmacokinetics?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.